Purity and Characterization: Impurity Reference Standard vs. Generic Research Chemical
As a pacritinib impurity reference standard, this compound is supplied with comprehensive characterization data including 1H NMR, 13C NMR, IR, MASS, and HPLC purity from a cGMP-compliant analytical facility, with optional 13C-DEPT and CHN data upon request . In contrast, generic research-grade supplies from standard vendors offer only basic purity certification (95-98% by HPLC) without the full spectroscopic package required for regulatory impurity method validation . The certified reference standard is suitable for ANDA/DMF submissions and pharmacopeial traceability, whereas generic material is limited to internal research use.
| Evidence Dimension | Characterization completeness and regulatory usability |
|---|---|
| Target Compound Data | Full CoA with 1H NMR, 13C NMR, IR, MASS, HPLC purity; optional 13C-DEPT, CHN; cGMP-compliant; traceable to EP/USP |
| Comparator Or Baseline | Generic research chemical: 95% purity (HPLC) with minimal characterization data (Bidepharm); 98% purity (HPLC) with basic QC (Leyan) |
| Quantified Difference | Multiple orthogonal characterization methods vs. 1-2 methods; regulatory-grade vs. research-grade |
| Conditions | Impurity reference standard qualification per ICH Q3A/Q3B guidelines |
Why This Matters
For ANDA filers and QC laboratories, purchasing a fully characterized reference standard saves weeks of in-house characterization work and ensures regulatory compliance, directly impacting procurement decisions.
